![molecular formula C11H6O4 B1669456 Coumarin, 3-glyoxyloyl- CAS No. 91635-05-1](/img/structure/B1669456.png)
Coumarin, 3-glyoxyloyl-
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Overview
Description
Coumarin, 3-glyoxyloyl-, is a coumarin analogue for treatment of various diseases. Substituting new functional groups at different positions of coumarin nucleus may be useful in the development of novel compounds for the treatment of cancer.
Scientific Research Applications
Synthesis of Coumarin Derivatives
The synthesis of coumarin derivatives often involves innovative methodologies that enhance their biological activity. Recent studies have focused on developing efficient synthetic routes that yield high-purity compounds suitable for pharmacological testing. For instance, a one-pot method using commercially available salicylaldehydes has been reported, which facilitates the formation of various 3-substituted coumarins under mild conditions .
Anticancer Activity
Coumarin derivatives, including 3-glyoxyloyl, have shown promising anticancer properties. Research indicates that compounds derived from coumarins can inhibit cell proliferation and induce apoptosis in various cancer cell lines. For example, a study demonstrated that a specific derivative exhibited significant inhibitory activity against A549 (lung cancer) and KB (oral cancer) cells through the PI3K/AKT signaling pathway .
Table 1: Anticancer Activity of Coumarin Derivatives
Compound | Cancer Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|---|
6e | A549 | 0.39 | PI3K/AKT pathway |
C | HeLa | - | PI3K inhibition |
4b-4d | BT474 | - | ERK1 MAP kinase inhibition |
Antimicrobial Properties
Several coumarin derivatives have been evaluated for their antibacterial and antifungal activities. Notably, a series of coumarin-3-carboxamide derivatives demonstrated high antibacterial efficacy against Helicobacter pylori, with minimum inhibitory concentrations as low as 1 µg/mL . This highlights the potential use of coumarins in treating infections caused by resistant bacterial strains.
Anti-inflammatory Effects
Coumarins are recognized for their anti-inflammatory properties. Studies have shown that certain derivatives can inhibit pro-inflammatory cytokines and modulate immune responses, making them candidates for treating inflammatory diseases .
Network Pharmacology Approach
A recent study employed network pharmacology to explore the mechanism of action for 3-(coumarin-3-yl)-acrolein derivatives, revealing potential targets and pathways involved in their anticancer effects . This holistic approach allows researchers to predict interactions between drugs and biological systems, enhancing drug discovery processes.
Risk Assessment Studies
Risk assessments conducted on coumarin compounds have provided insights into their safety profiles. For instance, a study assessed the systemic toxicity of coumarin using in vitro models and established safety margins for consumer exposure, indicating that certain formulations containing coumarin could be considered safe for topical use .
Properties
CAS No. |
91635-05-1 |
---|---|
Molecular Formula |
C11H6O4 |
Molecular Weight |
202.16 g/mol |
IUPAC Name |
2-oxo-2-(2-oxochromen-3-yl)acetaldehyde |
InChI |
InChI=1S/C11H6O4/c12-6-9(13)8-5-7-3-1-2-4-10(7)15-11(8)14/h1-6H |
InChI Key |
HGVHQIKVXUMASV-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C=C(C(=O)O2)C(=O)C=O |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C(=O)O2)C(=O)C=O |
Appearance |
Solid powder |
Key on ui other cas no. |
91635-05-1 |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Coumarin, 3-glyoxyloyl-; 3-Glyoxylcoumaric aldehyde; 3-Glyoxyloylcoumarin; Aldeide cumarin-3-gliossilica |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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